6-(4-chlorobenzoyl)-4-(3-chlorophenyl)-1-methyl-2(1H)-quinolinone
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Overview
Description
6-(4-chlorobenzoyl)-4-(3-chlorophenyl)-1-methyl-2(1H)-quinolinone is a synthetic organic compound belonging to the quinolinone family This compound is characterized by the presence of a quinolinone core structure substituted with chlorobenzoyl and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorobenzoyl)-4-(3-chlorophenyl)-1-methyl-2(1H)-quinolinone typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with the preparation of the quinolinone core, which can be derived from aniline derivatives.
Formation of Quinolinone Core: The aniline derivative undergoes cyclization with appropriate reagents to form the quinolinone structure.
Substitution Reactions: The quinolinone core is then subjected to substitution reactions to introduce the chlorobenzoyl and chlorophenyl groups. This can be achieved using chlorobenzoyl chloride and chlorophenylboronic acid in the presence of catalysts such as palladium.
Methylation: The final step involves the methylation of the quinolinone nitrogen using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-chlorobenzoyl)-4-(3-chlorophenyl)-1-methyl-2(1H)-quinolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzoyl and chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of quinolinone derivatives with oxidized side chains.
Reduction: Formation of reduced quinolinone derivatives.
Substitution: Formation of substituted quinolinone derivatives with new functional groups.
Scientific Research Applications
6-(4-chlorobenzoyl)-4-(3-chlorophenyl)-1-methyl-2(1H)-quinolinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(4-chlorobenzoyl)-4-(3-chlorophenyl)-1-methyl-2(1H)-quinolinone involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
6-(4-chlorobenzoyl)-4-phenyl-1-methyl-2(1H)-quinolinone: Lacks the chlorophenyl group.
6-(4-methylbenzoyl)-4-(3-chlorophenyl)-1-methyl-2(1H)-quinolinone: Contains a methylbenzoyl group instead of chlorobenzoyl.
6-(4-chlorobenzoyl)-4-(3-methylphenyl)-1-methyl-2(1H)-quinolinone: Contains a methylphenyl group instead of chlorophenyl.
Uniqueness
6-(4-chlorobenzoyl)-4-(3-chlorophenyl)-1-methyl-2(1H)-quinolinone is unique due to the presence of both chlorobenzoyl and chlorophenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
192187-33-0 |
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Molecular Formula |
C23H15Cl2NO2 |
Molecular Weight |
408.3 g/mol |
IUPAC Name |
6-(4-chlorobenzoyl)-4-(3-chlorophenyl)-1-methylquinolin-2-one |
InChI |
InChI=1S/C23H15Cl2NO2/c1-26-21-10-7-16(23(28)14-5-8-17(24)9-6-14)12-20(21)19(13-22(26)27)15-3-2-4-18(25)11-15/h2-13H,1H3 |
InChI Key |
IDKYCLCDTGIFBA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)C(=CC1=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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